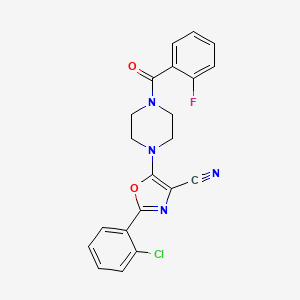
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds involving chlorophenyl and fluorobenzoyl groups typically involves condensation reactions, nucleophilic substitution, and cyclization processes. While specific synthesis pathways for this exact compound are not directly documented, similar compounds have been synthesized through methods such as condensation reactions between carbamimide and aromatic acids in the presence of catalysts and under basic conditions, followed by characterization through spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using spectroscopic methods and X-ray crystallography, revealing insights into their crystal systems, space groups, and molecular geometry. For example, certain synthesized compounds crystallize in specific crystal systems with detailed unit cell parameters, and their structures feature weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions of such compounds often involve further functionalization or interaction with biological targets. Although detailed reactions specific to 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile are not explicitly documented, related compounds exhibit reactivity conducive to antimicrobial and potential anticancer applications, as demonstrated by their ability to undergo various chemical transformations and screening for biological activities (Mehta et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are essential for understanding their behavior in various environments and applications. Such properties can be elucidated through detailed spectroscopic analysis and crystallography studies (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in determining the compound's potential applications. Detailed computational studies, such as DFT and TD-DFT calculations, provide insights into the electronic structure, charge distribution, and potential NLO properties, facilitating the understanding of their chemical behavior and interactions (Wazzan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
The chemical compound 2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is an area of interest due to its potential applications in various fields of scientific research. It belongs to a class of compounds known for their diverse chemical properties and biological activities.
One of the primary applications of such compounds is in the synthesis of novel derivatives with potential antimicrobial activities. For instance, similar compounds have been synthesized and evaluated for their antimicrobial properties, showing promising results against various microorganisms (Bektaş et al., 2010; Deshmukh et al., 2017). These activities highlight the compound's relevance in developing new antimicrobial agents.
Biological Evaluation and Antimicrobial Screening
The compound's structure allows for various biological evaluations, particularly in antimicrobial screening. Research has demonstrated that structurally similar compounds exhibit moderate to significant activities against bacterial strains like Bacillus Subtilis and Escherichia Coli, suggesting a potential application in combating bacterial infections (Deshmukh et al., 2017).
Molecular Docking and Biological Potentials
Further studies on compounds with similar structures have involved molecular docking to assess their biological potentials, including antimicrobial and anticancer activities. These studies have shown that certain derivatives can display significant antimicrobial activity, comparable to standard drugs, and have proposed these compounds as leads for drug designing for anticancer molecules (Mehta et al., 2019).
Solubility and Pharmacokinetic Properties
Understanding the solubility and pharmacokinetic properties of such compounds is crucial for their development as therapeutic agents. A novel antifungal compound within this chemical class has been synthesized, and its solubility in various solvents was determined, providing insights into its pharmacological relevance and potential delivery pathways in biological media (Volkova et al., 2020).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it.
Zukünftige Richtungen
This involves discussing potential future research directions or applications of the compound.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and might not apply to all compounds. Also, please note that handling chemical compounds should always be done with appropriate safety measures and under the supervision of a trained professional.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-16-7-3-1-5-14(16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-6-2-4-8-17(15)23/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUJRVCRINDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)
![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)
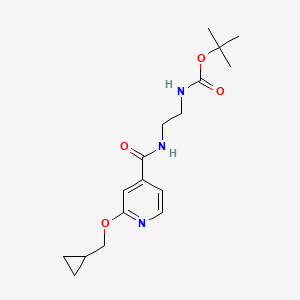
![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)
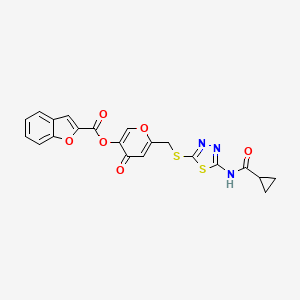
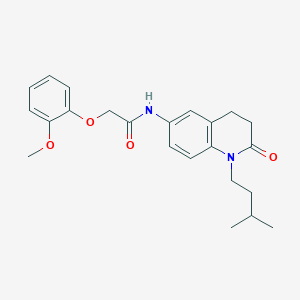


![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)
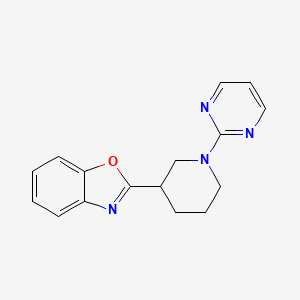
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)

